
N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Los compuestos de esta clase a menudo se utilizan en varios campos, como los farmacéuticos, los agroquímicos y la ciencia de los materiales, debido a sus diversas propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el cloruro de 2-clorobencilo, el 4-etilfenol y el furfural.
Formación de intermediarios: Los materiales de partida se someten a una serie de reacciones para formar intermediarios. Por ejemplo, el cloruro de 2-clorobencilo puede reaccionar con una base para formar alcohol 2-clorobencílico, que luego puede convertirse en 2-clorobencilamina.
Reacciones de acoplamiento: Los intermediarios se acoplan luego a través de varias reacciones, como sustitución nucleofílica o condensación, para formar el producto final. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida puede implicar reactores a gran escala y procesos de flujo continuo. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir el compuesto a sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Agentes reductores: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Catalizadores: Los catalizadores como el paladio sobre carbón (Pd / C) y el platino (Pt) pueden utilizarse para facilitar las reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede exhibir actividades biológicas como propiedades antimicrobianas o anticancerígenas.
Medicina: El compuesto podría explorarse por sus posibles efectos terapéuticos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida implica su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de enzimas o la modulación de las vías de señalización. Se requieren estudios detallados para dilucidar los mecanismos exactos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-clorobencil)-2-(4-metilfenoxi)-N-(furan-2-ilmetil)acetamida
- N-(2-clorobencil)-2-(4-etilfenoxi)-N-(tiofen-2-ilmetil)acetamida
Unicidad
N-(2-clorobencil)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida es única debido a su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H22ClNO3 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-2-17-9-11-19(12-10-17)27-16-22(25)24(15-20-7-5-13-26-20)14-18-6-3-4-8-21(18)23/h3-13H,2,14-16H2,1H3 |
Clave InChI |
SWIPQAAXTUPTIB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11416823.png)

![N-(4-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416841.png)

![N-(4-bromophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11416849.png)
![dimethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416851.png)

![6-benzyl-2-[(4-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11416887.png)

![7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416898.png)
![1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416909.png)
![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11416915.png)

![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416925.png)
